molecular formula C17H11ClN6O B2867603 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide CAS No. 891114-30-0

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide

Cat. No.: B2867603
CAS No.: 891114-30-0
M. Wt: 350.77
InChI Key: MUCJOZFKVWNVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide” is an organic compound that belongs to the class of phenylpyridazines . It is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound has a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolothiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine . Other synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have also been compiled .

Scientific Research Applications

Antiviral and Antimicrobial Properties

Research has highlighted the potential of triazolo[4,3-b]pyridazine derivatives, including compounds structurally related to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide, in exhibiting antiviral and antimicrobial activities. These compounds have been synthesized and tested against various pathogens. For instance, certain derivatives have shown promising antiviral activity against the hepatitis A virus, utilizing the plaque reduction infectivity assay for determining virus count reduction (Shamroukh & Ali, 2008). Similarly, modifications to the triazolo[4,3-b]pyridazine structure have led to compounds with significant antibacterial and antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Islam & Siddiqui, 2010).

Anticancer Properties

The structural framework of triazolo[4,3-b]pyridazine derivatives also lends itself to anticancer applications. Specific adjustments to the core structure have yielded compounds with cytotoxic properties against various cancer cell lines. For example, a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines exhibited notable in vitro cytotoxic activities against Acute Lymphoblastic Leukemia cell lines, highlighting their potential as chemotherapeutic agents (Mamta et al., 2019).

Antidiabetic Properties

Triazolo[4,3-b]pyridazine derivatives have also been explored for their potential in treating diabetes through the inhibition of the Dipeptidyl peptidase-4 (DPP-4) enzyme. This mechanism is critical for enhancing the body's ability to regulate blood sugar levels. Research into triazolo-pyridazine-6-yl-substituted piperazines, for instance, has demonstrated significant DPP-4 inhibition, indicating their utility as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Herbicidal Properties

Beyond biomedical applications, triazolo[4,3-b]pyridazine derivatives have been investigated for their use in agriculture, particularly as herbicides. The mode of action involves the inhibition of the photosynthesis pathway, similar to other herbicidal compounds, offering a potential alternative for weed management in crop production (Hilton et al., 1969).

Properties

IUPAC Name

6-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O/c18-15-6-4-12(9-19-15)17(25)21-13-3-1-2-11(8-13)14-5-7-16-22-20-10-24(16)23-14/h1-10H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJOZFKVWNVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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